2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives This compound is characterized by the presence of a chloro group, a nitro group, and a benzamide moiety attached to a benzothiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized by the cyclization of o-phenylenediamine with sulfur and a suitable oxidizing agent.
Introduction of Methyl Group: The methyl group is introduced via alkylation using methyl iodide or a similar reagent.
Nitration: The nitro group is introduced through nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The chloro group is introduced via chlorination using thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with 4-nitrobenzoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Electrophilic Substitution: Concentrated sulfuric acid or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Carboxylic Acid Derivatives: Oxidation of the methyl group results in carboxylic acid derivatives.
Scientific Research Applications
2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiadiazole moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro and chloro groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide
- 2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)nicotinamide
Uniqueness
2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a benzamide moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H9ClN4O3S |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H9ClN4O3S/c1-7-2-5-11-13(18-23-17-11)12(7)16-14(20)9-4-3-8(19(21)22)6-10(9)15/h2-6H,1H3,(H,16,20) |
InChI Key |
FBQZJFDLFBWYMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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